2-Amino-4-hydroxyethylaminoanisole sulfate

Descripción general

Descripción

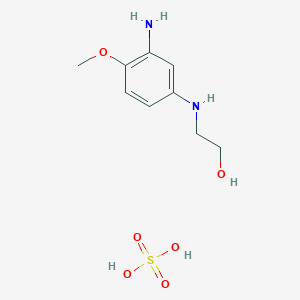

2-Amino-4-hydroxyethylaminoanisole sulfate, also known as this compound, is a useful research compound. Its molecular formula is C9H16N2O6S and its molecular weight is 280.30 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Phenylenediamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis Bioquímico

Biochemical Properties

5-(2-Hydroxyethylamino)-2-methoxylaniline sulfate plays a crucial role in biochemical reactions, particularly in the context of hair dye formulations. It interacts with various enzymes and proteins involved in oxidative reactions. The compound undergoes oxidation in the presence of hydrogen peroxide, leading to the formation of colored compounds that bind to the hair shaft. This interaction involves enzymes such as peroxidases, which facilitate the oxidation process .

Cellular Effects

The effects of 5-(2-Hydroxyethylamino)-2-methoxylaniline sulfate on cells are primarily observed in keratinocytes, the predominant cell type in the epidermis. The compound influences cell function by altering cell signaling pathways and gene expression related to pigmentation. It has been shown to affect the expression of genes involved in melanin synthesis, thereby impacting cellular metabolism and the overall pigmentation process .

Molecular Mechanism

At the molecular level, 5-(2-Hydroxyethylamino)-2-methoxylaniline sulfate exerts its effects through binding interactions with biomolecules. The compound acts as a substrate for peroxidase enzymes, leading to its oxidation and subsequent formation of colored intermediates. These intermediates can bind to keratin in the hair shaft, resulting in a permanent color change. Additionally, the compound may inhibit or activate specific enzymes involved in melanin synthesis, further influencing pigmentation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(2-Hydroxyethylamino)-2-methoxylaniline sulfate change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions but can degrade when exposed to light and heat. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of pigmentation and gene expression .

Dosage Effects in Animal Models

The effects of 5-(2-Hydroxyethylamino)-2-methoxylaniline sulfate vary with different dosages in animal models. At low doses, the compound effectively induces pigmentation without significant adverse effects. At higher doses, toxic effects such as skin irritation and allergic reactions have been observed. These threshold effects highlight the importance of dosage regulation in cosmetic formulations .

Metabolic Pathways

5-(2-Hydroxyethylamino)-2-methoxylaniline sulfate is involved in metabolic pathways related to oxidative reactions. The compound interacts with enzymes such as peroxidases and catalases, which facilitate its oxidation and subsequent formation of colored intermediates. These intermediates can further participate in metabolic flux, affecting the levels of various metabolites involved in pigmentation .

Transport and Distribution

Within cells and tissues, 5-(2-Hydroxyethylamino)-2-methoxylaniline sulfate is transported and distributed through interactions with specific transporters and binding proteins. The compound can accumulate in the hair shaft, where it exerts its coloring effects. Additionally, its distribution within the epidermis can influence the overall pigmentation process .

Subcellular Localization

The subcellular localization of 5-(2-Hydroxyethylamino)-2-methoxylaniline sulfate is primarily within the keratinocytes of the epidermis. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is crucial for its activity and function in pigmentation processes .

Actividad Biológica

2-Amino-4-hydroxyethylaminoanisole sulfate (AHEAA sulfate) is primarily utilized as a coupling agent in oxidative hair dyes. Its biological activity has been the subject of various studies, focusing on its mutagenic potential, genotoxicity, and effects on human health. This article synthesizes findings from diverse research sources to provide a comprehensive overview of the biological activity of AHEAA sulfate.

- Chemical Name : this compound

- Molecular Formula : C₉H₁₃N₃O₃S

- Usage : Commonly used as a hair dye coupler.

Mutagenicity and Genotoxicity Studies

Research has demonstrated that AHEAA sulfate exhibits mutagenic properties under certain conditions:

- Mouse Lymphoma Assay : In a study assessing mutagenic activity using mouse lymphoma L5178Y TK+/- cells, AHEAA sulfate was found to be mutagenic. The experiment involved varying concentrations (0.5-500 μg/ml) with and without S9 metabolic activation. The highest mutation factor observed was 2.32 at 500 μg/ml with S9 activation, indicating significant mutagenic potential at elevated concentrations .

- Micronucleus Study : A micronucleus assay conducted using human peripheral blood lymphocytes indicated no significant increase in micronuclei at concentrations up to 200 mg/kg body weight, suggesting that AHEAA sulfate may not be genotoxic at lower doses .

Acute Toxicity

A preliminary range-finding study indicated that the median lethal dose (LD50) for AHEAA sulfate is less than 2000 mg/kg body weight, with severe clinical signs observed in test animals at higher doses .

Subchronic Toxicity

In a 15-week oral study on rats, the No Observed Adverse Effect Level (NOAEL) was determined to be 15 mg/kg body weight. Observations included slight anemia and changes in clinical biochemistry parameters at higher doses .

Allergic Reactions and Sensitization

AHEAA sulfate has been implicated in contact allergies related to its use in hair dyes:

- Clinical Studies : Patch tests have shown positive reactions to AHEAA sulfate in patients, indicating its potential as an allergen. Between 2005 and 2014, there were documented cases of allergic reactions attributed to this compound .

Summary of Findings

| Study Type | Findings |

|---|---|

| Mouse Lymphoma Assay | Mutagenic with mutation factors up to 2.32; significant effects observed at higher concentrations. |

| Micronucleus Study | No significant genotoxicity below 200 mg/kg body weight; suggests lower risk at these levels. |

| Acute Toxicity | LD50 < 2000 mg/kg; severe clinical signs noted at high doses. |

| Subchronic Toxicity | NOAEL established at 15 mg/kg; slight anemia and biochemical changes observed at higher doses. |

| Allergic Reactions | Documented cases of contact allergy; positive patch test reactions reported in clinical settings. |

Aplicaciones Científicas De Investigación

Use in Hair Dyes

Oxidative Hair Dyes

2-Amino-4-hydroxyethylaminoanisole sulfate serves as a coupling agent in oxidative hair dye formulations. It reacts with other dye precursors to produce a stable color upon oxidation. The compound is typically used at concentrations ranging from 1.5% to 3% in commercial products .

Mechanism of Action

In the presence of hydrogen peroxide, this compound undergoes oxidation to form a colored product that binds to the hair shaft. Studies have shown that the majority of the compound remains on the skin surface after application, with minimal systemic absorption observed during clinical trials .

Bioavailability Studies

Skin Absorption Studies

In vitro studies have demonstrated that this compound can penetrate the skin barrier but predominantly remains on the surface. A study involving excised pig skin showed that approximately 92.69% of the applied dose was recoverable from rinsing solutions after treatment . The penetration rate was quantified at 19.7 μg/cm², indicating a low level of systemic availability .

Gastrointestinal Absorption

Additional research evaluated the compound's absorption through intestinal epithelial cells. The apparent permeability coefficient (Papp) for this compound was found to be significantly high (73.3 x 10^-6 cm/sec), suggesting that it is readily absorbed when administered orally .

Toxicological Evaluations

Acute Toxicity

Toxicological studies have assessed the safety profile of this compound through various animal models. The LD50 values were determined to be approximately 475 mg/kg for male rats and 588 mg/kg for female rats, indicating moderate toxicity upon acute exposure .

Repeated Dose Toxicity

In a repeated dose toxicity study, no significant adverse effects were observed at lower doses (up to 200 mg/kg) over extended periods (108/109 days). Clinical signs of toxicity were noted primarily at higher doses, with a calculated NOAEL (No Observed Adverse Effect Level) of 300 mg/kg for dermal exposure .

Safety Assessments and Regulatory Opinions

The safety of this compound has been reviewed by various regulatory bodies, including the Scientific Committee on Consumer Safety (SCCS). Their assessments concluded that when used as intended in hair dye formulations, it poses minimal risk to consumers, provided that exposure levels are within established safety limits .

Case Studies and Clinical Observations

Several case studies have documented allergic reactions associated with the use of hair dyes containing this compound. Patch tests conducted from 2005 to 2014 revealed positive reactions in a subset of individuals, indicating potential sensitization risks . These findings underscore the importance of monitoring consumer reactions to products containing this ingredient.

Propiedades

Número CAS |

83763-48-8 |

|---|---|

Fórmula molecular |

C9H16N2O6S |

Peso molecular |

280.30 g/mol |

Nombre IUPAC |

(3-azaniumyl-4-methoxyphenyl)-(2-hydroxyethyl)azanium;sulfate |

InChI |

InChI=1S/C9H14N2O2.H2O4S/c1-13-9-3-2-7(6-8(9)10)11-4-5-12;1-5(2,3)4/h2-3,6,11-12H,4-5,10H2,1H3;(H2,1,2,3,4) |

Clave InChI |

GWHLYFOWAINYAH-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)NCCO)N.OS(=O)(=O)O |

SMILES canónico |

COC1=C(C=C(C=C1)[NH2+]CCO)[NH3+].[O-]S(=O)(=O)[O-] |

Pictogramas |

Irritant; Health Hazard; Environmental Hazard |

Sinónimos |

2-amino-4-hydroxyethylaminoanisole 2-amino-4-hydroxyethylaminoanisole sulfate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main application of 2-Amino-4-hydroxyethylaminoanisole sulfate and what safety concerns have been raised?

A: this compound is primarily used as a coupling agent in oxidative hair dyes. [, ] While generally considered safe for this purpose, it has been identified as a potential allergen that can cause contact dermatitis in some individuals. [] Additionally, there are concerns regarding its potential to form N-nitroso compounds, which are known carcinogens, under certain conditions. []

Q2: What makes this compound a suitable coupling agent in hair dyes?

A2: Although the provided abstracts do not delve into the specific chemical mechanisms of how this compound functions as a coupling agent, its structure suggests it can participate in oxidation and coupling reactions typical of permanent hair dyes. These reactions involve the interaction of this compound with other dye intermediates in the presence of an oxidizing agent to create larger, colored molecules that bind to hair proteins.

Q3: Are there any regulatory efforts focusing on this compound?

A: Yes, the safety of this compound is being reviewed by regulatory bodies. One abstract mentions COLIPA (now Cosmetics Europe), a European trade association representing the cosmetics industry. [] Their involvement suggests an ongoing assessment of this compound's safety profile and its use in cosmetic products within a regulatory framework.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.